molecular formula C11H22N2O B13969370 3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol

3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol

Cat. No.: B13969370
M. Wt: 198.31 g/mol
InChI Key: SZDZGMXYLYRBTA-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol is an organic compound that features a cyclopropylamino group and a piperidinyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol typically involves the following steps:

    Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.

    Introduction of the piperidinyl group: This step involves the reaction of piperidine with an intermediate compound.

    Formation of the propanol backbone: The final step involves the formation of the propanol backbone through a series of reactions, such as reduction or substitution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Controlled reaction conditions: Temperature, pressure, and pH are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

    Oxidation products: Ketones or aldehydes.

    Reduction products: Different alcohols or amines.

    Substitution products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol has several scientific research applications, including:

    Medicinal chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.

    Industrial applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.

    3-(Cyclopropylamino)-3-(piperidin-2-yl)butan-1-ol: Similar structure but with an extended carbon chain.

Uniqueness

3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

3-(cyclopropylamino)-3-piperidin-2-ylpropan-1-ol

InChI

InChI=1S/C11H22N2O/c14-8-6-11(13-9-4-5-9)10-3-1-2-7-12-10/h9-14H,1-8H2

InChI Key

SZDZGMXYLYRBTA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(CCO)NC2CC2

Origin of Product

United States

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